4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol
Description
Properties
IUPAC Name |
4-chloro-2-[(1-hydroxycyclobutyl)methylamino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-8-2-3-10(14)9(6-8)13-7-11(15)4-1-5-11/h2-3,6,13-15H,1,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUDLKWRUFCIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2=C(C=CC(=C2)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and toxicological effects. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.
Chemical Structure and Properties
The compound features a chloro group, an amino group, and a cyclobutyl moiety, which may influence its biological interactions. The presence of these functional groups suggests potential reactivity with biological macromolecules.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of 4-chloro-2-aminophenol demonstrate broad-spectrum antimicrobial properties against various bacteria and fungi. For instance, compounds derived from this structure were effective against Staphylococcus aureus and Bacillus subtilis .
- Anticancer Activity : Recent evaluations have indicated significant anticancer effects against several cancer cell lines. For example, a derivative of this compound demonstrated notable activity against SNB-19 and NCI-H460 cell lines .
- Toxicological Effects : Toxicological studies reveal that high doses can lead to adverse effects such as hematological changes (e.g., decreased red blood cell counts) and organ-specific toxicity (e.g., hyperplasia in the forestomach) .
Antimicrobial Studies
A study conducted on various derivatives of 4-chloro-2-aminophenol revealed their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing the potential for therapeutic applications in treating bacterial infections.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| S-1 | 16 | Staphylococcus aureus |
| S-2 | 32 | Bacillus subtilis |
| S-3 | 8 | Micrococcus luteus |
Anticancer Activity
In vitro studies assessed the anticancer properties of the compound against various cancer cell lines. The results indicated significant cytotoxicity at low concentrations.
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| SNB-19 | 10 | Brain Cancer |
| NCI-H460 | 12 | Lung Cancer |
| SNB-75 | 15 | Brain Cancer |
Toxicological Studies
Toxicological assessments in rodent models highlighted several adverse effects associated with prolonged exposure to high doses of the compound.
- Hematological Changes : Significant decreases in hemoglobin levels and red blood cell counts were observed at doses above 3200 ppm. Increased levels of methemoglobin were also noted .
- Organ Toxicity : Histopathological examinations revealed hyperplasia in the forestomach and increased relative weights of spleen and liver at elevated doses .
Case Studies
- Chronic Toxicity Study : In a chronic study involving B6D2F1 mice, administration of this compound led to an increased incidence of squamous cell papillomas in the forestomach at higher doses (3200 ppm) compared to controls .
- Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a topical formulation containing derivatives of this compound against skin infections caused by resistant bacterial strains, showing promising results with reduced infection rates .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have demonstrated the potential of 4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol analogues as effective anticancer agents. A series of compounds derived from this base structure were synthesized and evaluated for their activity against various cancer cell lines, including non-small cell lung cancer and breast cancer. Notably, one derivative exhibited significant anticancer activity with a percentage growth inhibition (PGI) of over 65% against several cell lines at a concentration of 10 µM .
Mechanism of Action
The anticancer properties are attributed to the compound's ability to inhibit tubulin polymerization, a critical process in cell division. Molecular docking studies revealed strong binding affinity to the active site of tubulin, suggesting that these compounds may serve as potential leads for developing new antitumor drugs .
Environmental Applications
Bioremediation
this compound has been investigated for its degradation pathways in environmental microbiology. A study identified Burkholderia sp. RKJ 800 as a bacterium capable of utilizing this compound as its sole carbon source, effectively breaking it down into less harmful products such as 4-chlorocatechol. This finding opens avenues for bioremediation strategies aimed at cleaning up contaminated sites .
Degradation Pathways
The metabolic pathway for the degradation of this compound was elucidated using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). The identified degradation products include 3-chloro-cis,cis-muconate, indicating a novel pathway that could be harnessed for environmental cleanup efforts .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant PGI against multiple cancer lines |
| Environmental Science | Bioremediation | Effective degradation by Burkholderia sp. RKJ 800 |
| Safety Assessment | Cosmetic ingredient | Insufficient data on long-term safety |
Case Studies
Case Study 1: Anticancer Evaluation
A recent study synthesized multiple derivatives of this compound and assessed their anticancer efficacy against nine different cancer panels as per National Cancer Institute protocols. The results indicated that specific modifications to the phenolic structure significantly enhanced anticancer activity, establishing a structure-activity relationship crucial for future drug development .
Case Study 2: Environmental Degradation
In laboratory settings, microcosm studies demonstrated the ability of Burkholderia sp. RKJ 800 to degrade this compound in soil conditions, highlighting its potential for bioremediation applications. The study provided insights into microbial metabolism pathways and the environmental fate of this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from the 1-hydroxycyclobutylmethyl substituent. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Group Comparisons
| Compound Name | Substituent on Amino Group | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol | 1-Hydroxycyclobutylmethyl | C₁₀H₁₂ClNO₂ | 213.66 | Enhanced hydrogen bonding due to hydroxyl and cyclobutyl groups; moderate steric hindrance |
| 4-Chloro-2-aminophenol | None (simple -NH₂) | C₆H₆ClNO | 159.57 | High reactivity in nucleophilic aromatic substitution; lacks steric bulk |
| 4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol | trans-2-Hydroxycyclobutyl | C₁₀H₁₂ClNO₂ | 213.66 | Stereochemical differences (trans-OH) alter binding affinity and solubility |
| 4-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol | 2-Ethoxyethyl | C₁₁H₁₆ClNO₂ | 245.70 | Increased lipophilicity; notable antimicrobial activity |
| 4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol | 3,5-Difluorobenzyl | C₁₄H₁₂ClF₂NO | 297.70 | Fluorine substituents enhance metabolic stability and receptor selectivity |
Reactivity and Chemical Behavior
- Substitution Reactions: The chloro group in the target compound undergoes nucleophilic aromatic substitution, but the 1-hydroxycyclobutyl group may sterically hinder reactions compared to simpler analogues like 4-chloro-2-aminophenol .
- Stereochemical Effects : The trans-2-hydroxycyclobutyl analogue exhibits distinct hydrogen-bonding patterns and solubility profiles due to stereochemistry, impacting its pharmacokinetics .
Physicochemical Properties
- Solubility: The hydroxyl and amino groups improve aqueous solubility compared to non-polar analogues like 4-chloro-2-methylphenol .
Preparation Methods
Industrial Preparation of 4-Chloro-2-Aminophenol
A highly efficient and industrially scalable method for preparing 4-chloro-2-aminophenol involves a two-step sequence:
- Nitration of para-chlorophenol to 4-chloro-2-nitrophenol
- Catalytic reduction of 4-chloro-2-nitrophenol to 4-chloro-2-aminophenol
This method is characterized by high purity (>97%) and high yields (~85-86%), with conditions optimized for industrial production.
Nitration Reaction
- Reactants: Para-chlorophenol and nitric acid (salpeter solution)
- Solvents: Organic solvents such as tetrahydrofuran (THF), ethylene dichloride, ethyl acetate, or 2-methyltetrahydrofuran are used to dissolve para-chlorophenol.
- Conditions: Temperature controlled between 0–60 °C, with slow addition (drip over ~3 hours) of para-chlorophenol solution to the nitrating agent.
- Reaction Time: After addition, the mixture is stirred for 1–10 hours at 20–30 °C.
- Workup: The organic phase is separated, washed twice with pure water, and solvent is removed under normal pressure to isolate 4-chloro-2-nitrophenol as a yellow crystalline solid.
Reduction Reaction
- Reactants: 4-chloro-2-nitrophenol, hydrazine hydrate (80% mass fraction)
- Catalysts: Various catalysts such as ferric chloride hexahydrate, tin tetrachloride, or other catalytic agents are used to facilitate reduction.
- Solvents: Ethanol, methanol, or other alcohols are commonly used.
- Conditions: Reaction temperature is maintained between 65–80 °C, with hydrazine hydrate added dropwise over 2 hours, followed by continued stirring for 1–12 hours.
- Workup: After reaction completion, the mixture is cooled (0 to -10 °C), filtered to remove catalyst and impurities, washed with alcohol and water, and vacuum dried at 30–60 °C for several hours to yield 4-chloro-2-aminophenol with purity >97%.
Representative Data from Industrial Embodiments
| Step | Parameters | Conditions/Details | Outcome |
|---|---|---|---|
| Nitration | Salpeter solution concentration | 30–60% mass fraction | Efficient nitration |
| Para-chlorophenol solvent | THF, ethylene dichloride, ethyl acetate, 2-methyltetrahydrofuran | Good solubility and reaction control | |
| Temperature | 0–60 °C (typically 20–30 °C during addition) | Controlled reaction rate | |
| Reaction time | 1–10 hours | Complete nitration | |
| Reduction | Catalyst | Ferric chloride hexahydrate, tin tetrachloride, others | Effective catalytic reduction |
| Hydrazine hydrate addition | 80% mass fraction, added over 2 hours | Controlled reduction | |
| Temperature | 65–80 °C | Optimal for reduction | |
| Reaction time | 1–12 hours | High conversion | |
| Workup | Cooling | 0 to -10 °C | Facilitates crystallization |
| Drying | Vacuum drying at 30–60 °C for 3–24 hours | High purity product | |
| Yield and Purity | Product purity | >97% | High purity |
| Yield | ~85–86% | High yield |
Notes on Further Functionalization
While the patent literature and industrial methods focus primarily on the preparation of 4-chloro-2-aminophenol, the target compound 4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol requires further reaction of the amino group with the (1-hydroxycyclobutyl)methyl moiety. This step typically involves:
- Reductive amination or nucleophilic substitution using (1-hydroxycyclobutyl)methyl derivatives.
- Reaction conditions optimized to preserve the phenolic hydroxyl group and avoid side reactions.
- Purification by crystallization or chromatography to isolate the final product.
Q & A
Q. What is the standard synthetic route for 4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol, and how is stereochemical purity achieved?
The compound is synthesized via a two-step process:
- Condensation : Reacting (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with a substituted ketone (e.g., 1-(5-chloro-2-hydroxyphenyl)propan-1-one) in methanol at room temperature for 48 hours .
- Reduction : Sodium borohydride (NaBH₄) in a THF/ethanol (1:1 v/v) mixture reduces the intermediate imine to form the final chiral aminophenol . Stereochemical control (R,R configuration) is achieved through enantiopure starting materials and confirmed via X-ray crystallography and Flack parameters .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (Bruker SMART CCD/APEX detectors with MoKα radiation) resolves the structure. Data refinement employs the SHELX suite (SHELXL for refinement, SHELXS for solution), which calculates atomic coordinates, thermal parameters, and hydrogen bonding interactions. Key metrics include R1 values < 0.05 and wR2 < 0.12, with Z = 4 in the orthorhombic P2₁2₁2₁ space group . Hydrogen atoms are constrained using riding models .
Q. What intermolecular interactions stabilize the crystal lattice?
The structure is stabilized by:
- Intramolecular O–H⋯N hydrogen bonds (2.6–2.7 Å), which lock the molecule in a planar conformation .
- Intermolecular N–H⋯Cl hydrogen bonds , forming spiral chains along the c-axis .
- Weak C–H⋯π interactions between aromatic rings (3.5–3.8 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions in hydrogen bond strength between crystallographic data and computational models?
Discrepancies arise when experimental bond lengths (e.g., O–H⋯N = 2.65 Å) conflict with DFT-predicted values. To address this:
- Perform multipole refinement to account for electron density distortions .
- Compare Hirshfeld surfaces to quantify interaction contributions (e.g., O–H⋯N vs. C–H⋯Cl) .
- Validate with temperature-dependent crystallography to assess thermal motion effects .
Q. What experimental design considerations are critical for high-resolution data collection in enantiopure systems?
- Crystal Quality : Use slow evaporation (n-hexane/CHCl₃) to grow large, crack-free crystals .
- Radiation Damage Mitigation : Cool crystals to 100 K and limit exposure time during data collection .
- Twinned Data Handling : Apply the TWINABS algorithm for absorption corrections in SHELX .
- Absolute Configuration : Use the Flack parameter (e.g., 0.06(6) in ) with Friedel pairs to confirm chirality .
Q. How do structural variations (e.g., cyclobutyl vs. cyclopentyl substituents) impact catalytic activity in asymmetric synthesis?
Comparative studies show:
- Cyclobutyl groups increase steric hindrance, altering substrate binding in catalytic pockets .
- Hydrogen Bond Networks : Intramolecular O–H⋯N bonds in cyclobutyl derivatives enhance rigidity, improving enantioselectivity in aldol reactions (e.g., ee > 90% in ).
- Thermal Stability : Cyclopentyl analogs exhibit higher decomposition temperatures (ΔT = ~20°C) due to stronger C–H⋯π stacking .
Q. What methodologies address low R-factor convergence during structure refinement?
- Parameter Constraints : Fix isotropic displacement parameters (Uiso) for light atoms (H, C) while refining heavy atoms (Cl, N) anisotropically .
- Density Modification : Use SHELXE to phase incomplete or twinned datasets .
- Validation Tools : Check for overfitting using Rfree and the Hamilton R-factor ratio test .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
